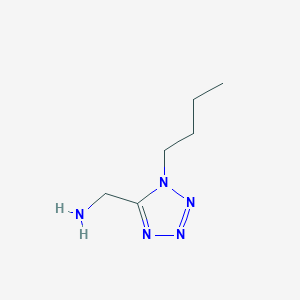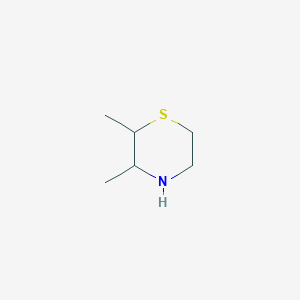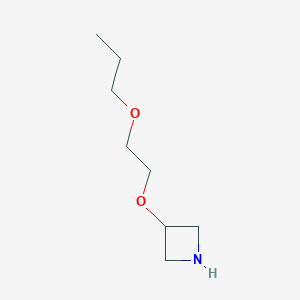
3-(2-Propoxyethoxy)azetidine
Vue d'ensemble
Description
3-(2-Propoxyethoxy)azetidine is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 . It is used in various chemical reactions and has a CAS number of 1220038-78-7 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a four-membered ring containing a nitrogen atom . This structure is similar to that of azetidines, which are important four-membered heterocycles used in organic synthesis and medicinal chemistry .Chemical Reactions Analysis
The reactivity of azetidines, including this compound, is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C8H17NO2 and a molecular weight of 159.23 . Further details about its physical and chemical properties were not found in the search results.Orientations Futures
Mécanisme D'action
are four-membered heterocyclic compounds containing a nitrogen atom . They are known for their high reactivity due to the ring strain, which makes them useful in organic synthesis and medicinal chemistry . Azetidines can be synthesized through various methods, including nucleophilic substitution reactions with nitrogen nucleophiles, the reduction of β-lactams, or the ring-opening of highly strained azabicyclobutanes .
The target of action of azetidines can vary widely depending on the specific compound and its functional groups. Some azetidines have been found to have anti-neoplastic activity, meaning they can inhibit the growth of tumors .
The mode of action of azetidines also depends on the specific compound. For example, azacitidine, a type of azetidine, works by incorporating itself into the DNA and RNA of cancer cells, disrupting their normal function .
Azetidines can affect various biochemical pathways . For instance, azacitidine has been shown to impact DNA methylation, a crucial process in gene expression .
The pharmacokinetics of azetidines, including their absorption, distribution, metabolism, and excretion (ADME), can influence their bioavailability and therapeutic effect. For example, studies have shown that incorporating azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties as well as metabolic stability .
The result of action of azetidines can include molecular and cellular effects. For instance, azacitidine can lead to the recovery of blood counts and long-term restoration of normal hematopoiesis in patients with myelodysplastic syndromes .
Propriétés
IUPAC Name |
3-(2-propoxyethoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-10-4-5-11-8-6-9-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVZGRGQSYMGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


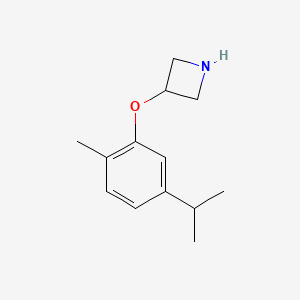
![3-[(2,4-Difluorobenzyl)oxy]azetidine](/img/structure/B1395419.png)
![3-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B1395422.png)
![3-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395423.png)


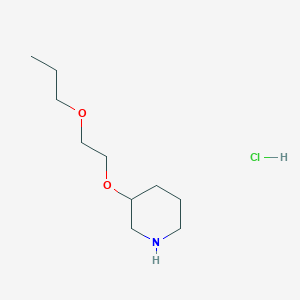
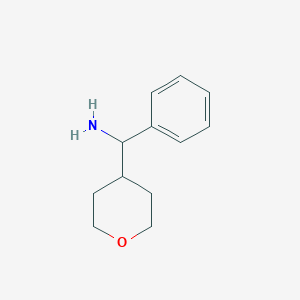
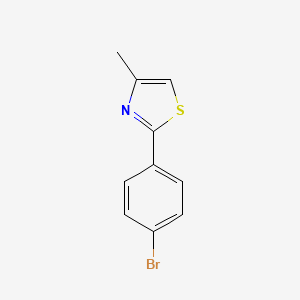
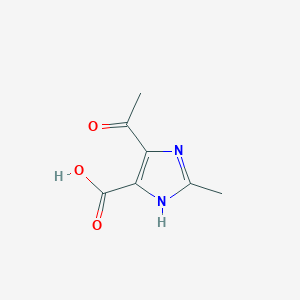
![[1-(Pyridazin-3-yl)pyrrolidin-2-yl]methanamine dihydrobromide](/img/structure/B1395431.png)
